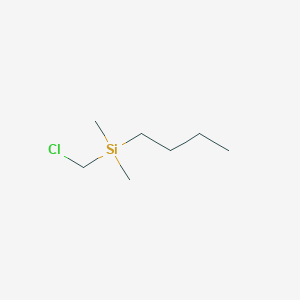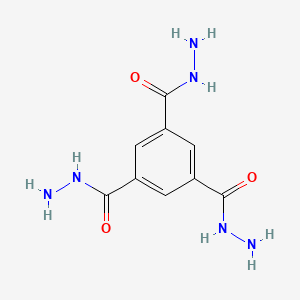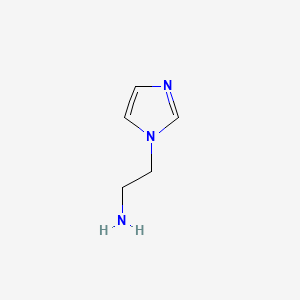
Gallium (III) isopropoxide
Vue d'ensemble
Description
Gallium (III) isopropoxide, also known as gallium tri(2-propanolate), is a chemical compound with the molecular formula C₉H₂₁GaO₃. It is a gallium alkoxide, where gallium is coordinated with three isopropoxide groups. This compound is of significant interest due to its applications in various fields, including materials science, catalysis, and organic synthesis.
Mécanisme D'action
Target of Action
Gallium (III) isopropoxide has been found to target RNA polymerase , specifically the subunits RpoB and RpoC, in Pseudomonas aeruginosa . RNA polymerase is an essential enzyme for RNA synthesis, playing a crucial role in the transcription process of protein synthesis.
Mode of Action
The compound interacts with its targets by binding to the RNA polymerase, which results in the suppression of RNA synthesis . This interaction leads to reduced metabolic rates and energy utilization within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RNA synthesis pathway . By targeting and inhibiting RNA polymerase, the compound disrupts this pathway, leading to downstream effects such as reduced metabolic rates and energy utilization .
Pharmacokinetics
Gallium complexes have shown activity against a variety of pathogens, including eskape pathogens, mycobacteria, emerging viruses, and fungi . The pharmacokinetics of these complexes, including absorption, distribution, metabolism, and excretion (ADME), as well as their impact on bioavailability, are areas of ongoing research .
Result of Action
The primary result of this compound’s action is the inhibition of RNA synthesis . This leads to reduced metabolic rates and energy utilization within the cell, effectively suppressing the growth and proliferation of the bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of acetate has been shown to enhance the antimicrobial activity of Gallium (III), evidenced by the inhibited growth of persister cells and attenuated bacterial virulence . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Gallium (III) isopropoxide is known to participate in various biochemical reactions. It can act as a catalyst in the conversion of aldehydes to esters and ketones to secondary alcohols
Cellular Effects
Gallium compounds have been shown to disrupt bacterial iron metabolism, suggesting that this compound may have similar effects
Molecular Mechanism
It is known to act as a catalyst in certain chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gallium (III) isopropoxide can be synthesized through several methods:
Anodic Dissolution: This method involves the anodic dissolution of gallium metal in isopropanol in the presence of a supporting electrolyte such as tetrabutylammonium bromide.
Exchange Reaction: Another common method is the exchange reaction between gallium trichloride and sodium isopropoxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale anodic dissolution or exchange reactions. The choice of method depends on the desired purity and application of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Gallium (III) isopropoxide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form gallium hydroxide and isopropanol.
Alcoholysis: It reacts with other alcohols to form different gallium alkoxides.
Coordination Reactions: this compound can form coordination complexes with various ligands, such as acetylacetone and ethyl acetoacetate.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Ligands: For coordination reactions.
Major Products:
Gallium Hydroxide: Formed during hydrolysis.
Different Gallium Alkoxides: Formed during alcoholysis.
Coordination Complexes: Formed during coordination reactions with ligands.
Applications De Recherche Scientifique
Gallium (III) isopropoxide has numerous applications in scientific research:
Comparaison Avec Des Composés Similaires
- Gallium (III) ethoxide
- Gallium (III) methoxide
- Gallium (III) butoxide
Comparison: Gallium (III) isopropoxide is unique due to its specific coordination environment and reactivity. Compared to gallium (III) ethoxide and gallium (III) methoxide, it has bulkier isopropoxide groups, which can influence its solubility and reactivity in organic solvents. Additionally, its ability to form stable coordination complexes with various ligands makes it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
4452-61-3 |
|---|---|
Formule moléculaire |
C3H8GaO |
Poids moléculaire |
129.82 g/mol |
Nom IUPAC |
gallium;propan-2-olate |
InChI |
InChI=1S/C3H8O.Ga/c1-3(2)4;/h3-4H,1-2H3; |
Clé InChI |
JTPVILBGRKEEOP-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ga+3] |
SMILES canonique |
CC(C)O.[Ga] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)







